Ethyl 4-(pyren-1-yl)butanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-pyren-1-ylbutanoate can be synthesized through the esterification of 4-pyren-1-ylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically involves refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion .
Industrial Production Methods
Industrial production of ethyl 4-pyren-1-ylbutanoate may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-pyren-1-ylbutanoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines or alcohols in the presence of a base
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various ester derivatives
Scientific Research Applications
Ethyl 4-pyren-1-ylbutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-pyren-1-ylbutanoate involves its interaction with specific molecular targets and pathways. The pyrene moiety allows the compound to intercalate into DNA, affecting its structure and function . Additionally, the ester group can undergo hydrolysis, releasing the active pyrene derivative, which can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Ethyl pyruvate: Another ester with anti-inflammatory properties.
Ethyl acetate: A simple ester used as a solvent in various applications.
Methyl butyrate: An ester with a fruity odor, used in flavorings and fragrances.
Uniqueness
Ethyl 4-pyren-1-ylbutanoate is unique due to its pyrene moiety, which imparts strong fluorescence and the ability to intercalate into DNA. This makes it particularly valuable in fluorescence-based applications and molecular biology research .
Properties
IUPAC Name |
ethyl 4-pyren-1-ylbutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O2/c1-2-24-20(23)8-4-5-15-9-10-18-12-11-16-6-3-7-17-13-14-19(15)22(18)21(16)17/h3,6-7,9-14H,2,4-5,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZNRXZOOFWLIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282609 | |
Record name | ethyl 4-(pyren-1-yl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59275-39-7 | |
Record name | NSC26815 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26815 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-(pyren-1-yl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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